



# Automated Synthesis of [18F]MK-6240: Application Notes and Protocols for Researchers

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the automated synthesis of [18F]MK-6240, a highly selective positron emission tomography (PET) radiotracer for imaging neurofibrillary tangles (NFTs) in the brain.[1][2] The synthesis utilizes the di-Boc-protected nitro precursor, N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate.[1][3]

[18F]MK-6240 is a crucial tool in the study of Alzheimer's disease and other tauopathies, enabling the in vivo quantification of tau protein aggregates.[4][5][6] This document outlines two established automated synthesis methods: a one-step approach with concurrent deprotection and a two-step method with a separate deprotection step. The protocols are adaptable to various commercially available synthesis modules.

### **Experimental Protocols**

# Method 1: One-Step Automated Synthesis with Thermal Deprotection

This simplified method combines the [18F]fluorination and the removal of the two tert-butoxycarbonyl (Boc) protecting groups in a single heating step, which can reduce synthesis time and complexity.[1][2]

#### Methodological & Application





- 1. Production and Trapping of [18F]Fluoride:
- [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
- The produced [18F]fluoride is transferred and trapped on an anion exchange cartridge (e.g., QMA).
- 2. Elution of [18F]Fluoride:
- The trapped [18F]fluoride is eluted from the cartridge into the reaction vessel using a solution of a phase-transfer catalyst and a base. A common combination is tetraethylammonium bicarbonate (TEA HCO3) in an acetonitrile/water mixture.[1]
- 3. Azeotropic Drying:
- The [18F]fluoride solution is dried by azeotropic distillation with acetonitrile under a stream of nitrogen and reduced pressure at an elevated temperature (e.g., 95°C) to remove water.[1]
- 4. Radiosynthesis and Concurrent Deprotection:
- A solution of the N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate precursor (typically 1 mg) in dimethyl sulfoxide (DMSO) is added to the dried [18F]fluoride residue.[1]
- The reaction mixture is heated in a stepwise manner to facilitate both the nucleophilic aromatic substitution of the nitro group with [18F]fluoride and the thermal deprotection of the Boc groups. A typical heating profile is 90°C, 110°C, and 120°C for 3 minutes each, followed by a final step at 150°C for 20 minutes.[1]

#### 5. Purification:

- The crude reaction mixture is diluted and purified using semi-preparative high-performance liquid chromatography (HPLC).
- The fraction containing [18F]MK-6240 is collected.
- 6. Formulation:



- The collected HPLC fraction is reformulated into a pharmaceutically acceptable solution, typically by solid-phase extraction (SPE) to remove the HPLC solvents and exchange them for a sterile saline solution, sometimes containing a small percentage of ethanol.
- The final product is passed through a sterile filter into a sterile vial.

# Method 2: Two-Step Automated Synthesis with Acidic Deprotection

This method involves a separate step for the removal of the Boc protecting groups using a strong acid.[5][6]

- 1. Production, Trapping, and Elution of [18F]Fluoride:
- Steps are similar to Method 1, but often a different elution system is used, such as potassium carbonate (K2CO3) and Kryptofix 2.2.2 (K222) in an acetonitrile/water mixture.[3][5]
- 2. Azeotropic Drying:
- Similar to Method 1, the [18F]fluoride is dried azeotropically.
- 3. Radiosynthesis:
- The di-Boc precursor in an appropriate solvent (e.g., DMSO or dimethylformamide) is added to the dried K[18F]K222 complex.
- The mixture is heated to induce the [18F]fluorination, forming the di-Boc-[18F]MK-6240 intermediate. Reaction temperatures are typically around 120-140°C.[3]
- 4. Deprotection:
- After cooling the reaction mixture, a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid) is added to remove the Boc protecting groups.[5]
- 5. Neutralization and Purification:
- The acidic mixture is neutralized with a base (e.g., sodium bicarbonate) before being purified by semi-preparative HPLC.[7]



- The fraction containing [18F]MK-6240 is collected.
- 6. Formulation:
- The formulation process is the same as in Method 1.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from various automated synthesis methods for [18F]MK-6240.

Table 1: Radiosynthesis Performance on Different Automated Modules

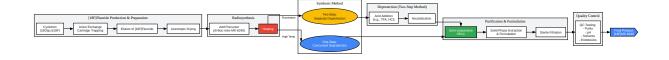
Synthesis Module	Method	Radiochemi cal Yield (RCY, non- decay corrected)	Molar Activity (at end of synthesis)	Synthesis Time	Reference
IBA Synthera+	One-Step (TEA HCO3)	5.2 ± 1.0%	912 ± 322 GBq/μmol	~60 min	[1]
GE TRACERIab FXFN	Two-Step (K222/K2CO 3, Acid Deprotection)	7.5 ± 1.9%	222 ± 67 GBq/μmol	90 min	[5][6]
AllinOne	One-Step (TBAHCO3)	30 ± 5%	Not Reported	65 min	[8]
NEPTIS® Perform	Modified Two-Step	13.7 ± 2.1% (decay corrected)	149 ± 125 GBq/μmol	65 min	[9]
CFN- MPS200	Not specified	Complied with product specifications	Not Reported	Not Reported	[10]

Table 2: Quality Control Specifications for [18F]MK-6240



Parameter	Specification	Typical Result	Reference
Radiochemical Purity	> 95%	99.1 ± 0.3%	[1]
рН	4.5 - 7.5	6.5	[1]
Residual Solvents	Acetonitrile ≤ 410 ppm, DMSO ≤ 5000 ppm	Not Detected	[1]
Bacterial Endotoxins	≤ 17.5 EU/mL	Pass	[1]
Sterility	Sterile	Sterile	[1]
Radionuclidic Identity	Half-life = 105 - 115 min	110.1 ± 1 min	[1]

### **Visualizations**



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Caption: Automated synthesis workflow for [18F]MK-6240.

This diagram illustrates the general workflow for the automated synthesis of [18F]MK-6240, from the production of [18F]fluoride to the final quality-controlled product. It also highlights the divergence between the one-step and two-step synthesis methodologies.



It is important to note that specific parameters such as precursor amounts, reagent concentrations, heating times, and HPLC conditions may need to be optimized for different automated synthesis platforms and local setup conditions. Adherence to current Good Manufacturing Practices (cGMP) is essential for the production of [18F]MK-6240 intended for human use.[5][6]

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